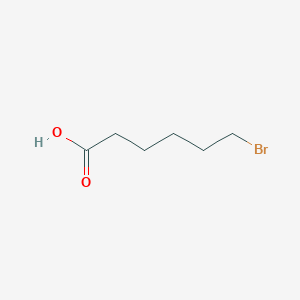
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to have a neuroprotective effect and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate in lab experiments is its potential as a drug candidate for the treatment of various diseases. It is also relatively easy to synthesize and has been found to exhibit good stability. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the use of Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate in scientific research. One direction is to further investigate its mechanism of action and optimize its use as a potential drug candidate. Another direction is to explore its potential applications in other fields such as agriculture and environmental science. Additionally, more research is needed to fully understand its biochemical and physiological effects and potential side effects.
Méthodes De Synthèse
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate can be synthesized by the reaction of tert-butyl 3-(bromomethyl)-2,3-dihydroindole-1-carboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield.
Applications De Recherche Scientifique
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has been used in scientific research as a potential drug candidate for the treatment of various diseases. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also shown potential as an anti-inflammatory and anti-oxidant agent.
Propriétés
Numéro CAS |
130469-60-2 |
|---|---|
Nom du produit |
Tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
Formule moléculaire |
C15H21NO5S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C15H21NO5S/c1-15(2,3)21-14(17)16-9-11(10-20-22(4,18)19)12-7-5-6-8-13(12)16/h5-8,11H,9-10H2,1-4H3 |
Clé InChI |
CVDVWWSOEUWIED-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)COS(=O)(=O)C |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)COS(=O)(=O)C |
Synonymes |
tert-butyl 3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



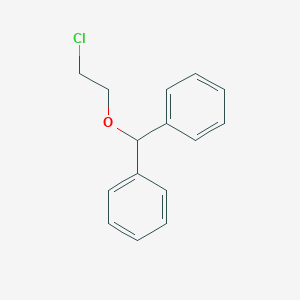
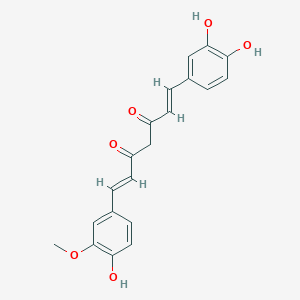
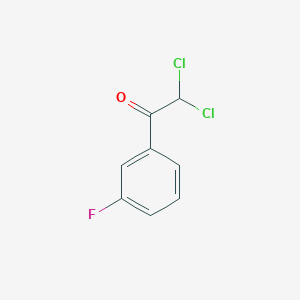
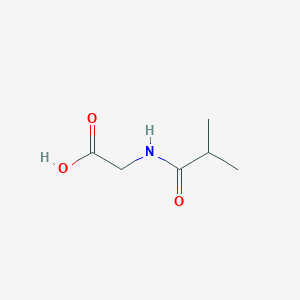
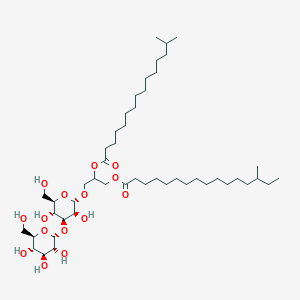
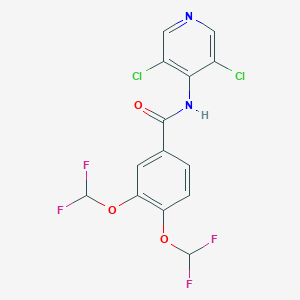


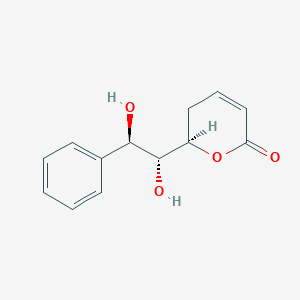
![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)
